molecular formula C16H13Cl2N5O3S3 B11411742 5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11411742
M. Wt: 490.4 g/mol
InChI Key: WXTYVRIHNIIXMN-UHFFFAOYSA-N
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Description

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Esterification: The process begins with the esterification of 4-chlorobenzoic acid with methanol to form methyl 4-chlorobenzoate.

    Hydrazination: The ester is then reacted with hydrazine hydrate to form 4-chlorobenzohydrazide.

    Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.

    Sulfonylation: The thiol is then converted to the corresponding sulfonyl chloride using chlorosulfonic acid.

    Nucleophilic Substitution: Finally, the sulfonyl chloride is reacted with 2-(ethanesulfonyl)pyrimidine-4-carboxamide to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
  • 2-(Ethanesulfonyl)pyrimidine-4-carboxamide
  • 4-Chlorobenzoic acid derivatives

Uniqueness

5-CHLORO-N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(ETHANESULFONYL)PYRIMIDINE-4-CARBOXAMIDE is unique due to its combination of a thiadiazole ring with a pyrimidine carboxamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C16H13Cl2N5O3S3

Molecular Weight

490.4 g/mol

IUPAC Name

5-chloro-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-ethylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H13Cl2N5O3S3/c1-2-29(25,26)15-19-7-11(18)12(20-15)13(24)21-14-22-23-16(28-14)27-8-9-3-5-10(17)6-4-9/h3-7H,2,8H2,1H3,(H,21,22,24)

InChI Key

WXTYVRIHNIIXMN-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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